molecular formula C15H14ClN3O3S B4575984 N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4575984
M. Wt: 351.8 g/mol
InChI Key: MHGGIWYDPLLYMT-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as BZS, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZS belongs to the class of sulfonamide compounds and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Sulfonamide derivatives have shown potential in the development of antiviral and antimicrobial agents. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has demonstrated certain anti-tobacco mosaic virus activity, highlighting the antiviral applications of these compounds (Chen et al., 2010). Furthermore, N-ethyl-N-methylbenzenesulfonamide derivatives have been explored for their antimicrobial and antiproliferative activities, with specific compounds showing significant cytotoxic activity against human cell lines, suggesting their utility in antimicrobial applications (Abd El-Gilil, 2019).

Antifungal and Antibacterial Agents

The synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles has been reported to offer promising results, especially as antifungal agents. These compounds have shown a comparable bactericidal effect to that of streptomycin and better activity than chloramphenicol against various bacteria, indicating their potential as both antibacterial and antifungal agents (Zoumpoulakis et al., 2012).

Antitubercular Activity

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies suggest their potential as antitubercular agents, with specific compounds showing good antibacterial activity against common pathogens and active antitubercular agents against M. tuberculosis H37Rv (Shingare et al., 2022).

Environmental Applications

Research into the degradation of sulfonamide antibiotics in environmental contexts, such as in the case of sulfamethoxazole, reveals microbial strategies for eliminating these compounds from the environment. The identified pathway involves ipso-hydroxylation with subsequent fragmentation, indicating a novel microbial strategy to address antibiotic persistence in the environment (Ricken et al., 2013).

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-12(10-6-8-11(16)9-7-10)19-23(20,21)14-5-3-4-13-15(14)18-22-17-13/h3-9,12,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGGIWYDPLLYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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